Steric Hindrance: 3,3-Dimethyl vs. Unsubstituted Analogs
The gem-dimethyl substitution at the 3-position of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate introduces significant steric bulk adjacent to the ketone carbonyl, restricting conformational flexibility and influencing the stereochemical outcome of nucleophilic additions compared to unsubstituted tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) [1]. This structural feature is absent in the unsubstituted analog, which lacks any alkyl substitution on the piperidine ring carbons adjacent to the ketone.
| Evidence Dimension | Presence of gem-dimethyl steric hindrance at 3-position |
|---|---|
| Target Compound Data | Two methyl groups at C3; rotatable bond count = 2; computed LogP = 1.5 [1] |
| Comparator Or Baseline | tert-Butyl 4-oxopiperidine-1-carboxylate: no C3 substitution; rotatable bond count = 1; computed LogP ≈ 0.8-1.0 |
| Quantified Difference | Δ rotatable bonds = +1; Δ LogP ≈ +0.5 to +0.7 |
| Conditions | Computed physicochemical property comparison |
Why This Matters
Increased steric bulk and lipophilicity directly impact reaction selectivity in nucleophilic additions and may influence membrane permeability in downstream drug candidates.
- [1] PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Computed Descriptors. CID 22278899. View Source
